7-(Benzyloxy)quinoline-3-carboxylic acid
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Overview
Description
7-(Benzyloxy)quinoline-3-carboxylic acid is a quinoline derivative with a benzyloxy group at the 7th position and a carboxylic acid group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often involves classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis methods . These methods are well-established and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(Benzyloxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)quinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibit enzyme activity, and disrupt cellular processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the benzyloxy group but shares the quinoline core structure.
7-Hydroxyquinoline-3-carboxylic acid: Has a hydroxy group instead of a benzyloxy group at the 7th position.
7-Chloroquinoline-3-carboxylic acid: Contains a chloro group at the 7th position.
Uniqueness: 7-(Benzyloxy)quinoline-3-carboxylic acid is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
7-phenylmethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-8-13-6-7-15(9-16(13)18-10-14)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20) |
InChI Key |
ANQKVSINYIIUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)C(=O)O |
Origin of Product |
United States |
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